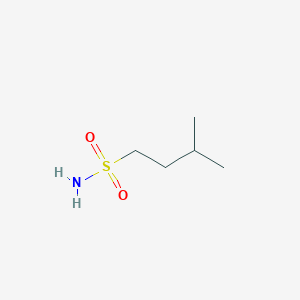

3-Methylbutane-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methylbutane-1-sulfonamide is a compound that falls under the category of sulfonamides . Sulfonamides are a group of compounds known for their various biological activities. They are used as antibacterial drugs and have been studied for their potential in treating a diverse range of disease states .

Synthesis Analysis

The synthesis of sulfonamides, including this compound, generally involves the reaction of amines with sulfonyl chlorides . The process can be carried out under green conditions using water and sodium carbonate as HCl scavengers to produce the products with high yields and purities .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using density functional theory (DFT). DFT can provide insights into the geometric and electronic structures of the molecule . The frontier molecular orbital energies can be employed to predict chemical reactivity descriptors, while molecular electrostatic potentials and Fukui functions can aid in identifying the reactive sites within the sulfonamides .Chemical Reactions Analysis

Sulfonamides, including this compound, can participate in a variety of chemical reactions. They can form amides by reacting with acyl halides or ammonium carboxylate salts, form N-Alkyl amines by reacting with halogenoalkanes, and form sulfonamides with amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, its molecular weight can be determined . Other properties such as solubility, melting point, boiling point, and specific gravity can be determined through experimental methods .科学的研究の応用

Development of Enzyme-Linked Immunosorbent Assay (ELISA) Researchers have developed a highly sensitive ELISA for detecting a range of sulfonamide antibiotic congeners, including derivatives of 3-Methylbutane-1-sulfonamide. This assay is effective for determining sulfonamide antibiotics frequently used in veterinary fields, with applications in testing milk samples for antibiotic residues (Adrián et al., 2009).

Environmental Monitoring of Perfluorinated Sulfonamides Studies have revealed the presence of perfluorinated sulfonamides, related to this compound, in indoor and outdoor environments. These compounds, used in consumer products for surface protection, have been detected in air and dust, highlighting their widespread environmental distribution and potential human exposure (Shoeib et al., 2005).

Atmospheric Chemistry and Environmental Fate Research into the atmospheric chemistry of sulfonamides, including those structurally similar to this compound, has provided insights into their reaction mechanisms with environmental agents like OH radicals. This research is crucial for understanding the atmospheric lifetime and degradation pathways of these compounds, informing environmental risk assessments (D’eon et al., 2006).

Analysis of Sulfonamides in Food Samples The use of ionic liquids supported on silica as sorbents has been evaluated for extracting sulfonamides from complex biological matrices like bovine milk. This research contributes to food safety by enabling efficient detection of antibiotic residues in dairy products (Silva & Lanças, 2018).

Biotransformation in Environmental Matrices Studies on the biotransformation of sulfonamides, including analogs of this compound, have been conducted to understand their environmental behavior. These studies, focusing on aspects like degradation in wetlands and interaction with microbial communities, are significant for assessing the ecological impact of such compounds (Yin et al., 2018).

Analytical Method Development for Sulfonamides Detection Researchers have developed methods for the determination of sulfonamides, utilizing techniques like gas chromatography coupled with atomic emission detection. This work contributes to the enhanced analytical capabilities for detecting and quantifying sulfonamide compounds in various samples (Chiavarino et al., 1998).

作用機序

Target of Action

The primary target of 3-Methylbutane-1-sulfonamide, like other sulfonamides, is the enzyme dihydropteroate synthase (DHPS) . DHPS plays a crucial role in the synthesis of folate, a vital component for cells to make nucleic acids such as DNA or RNA .

Mode of Action

This compound acts as a competitive inhibitor of DHPS . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of DHPS, preventing the enzyme from catalyzing the reaction that leads to the production of folate .

Biochemical Pathways

By inhibiting DHPS, this compound disrupts the folate synthesis pathway . This disruption prevents the production of nucleic acids, which are essential for DNA replication . As a result, the bacterial cell cannot divide, leading to a bacteriostatic effect .

Pharmacokinetics

They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .

Result of Action

The inhibition of folate synthesis by this compound leads to a decrease in the production of nucleic acids, preventing bacterial cell division . This results in a bacteriostatic effect, where the growth of bacteria is halted .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of pus has been reported to inhibit the antibacterial action of sulfonamides

Safety and Hazards

Like other sulfonamides, 3-Methylbutane-1-sulfonamide may have certain safety and hazard concerns. Sulfonamides can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, proper handling and usage guidelines should be followed when working with this compound.

将来の方向性

Sulfonamides, including 3-Methylbutane-1-sulfonamide, have been studied for their potential in treating various diseases. They have shown promise in areas such as antimicrobial and antitumor therapies . Future research could focus on exploring these potentials further, as well as investigating new applications for these compounds.

特性

IUPAC Name |

3-methylbutane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2S/c1-5(2)3-4-9(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUYXBLYSKPNXPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]pyridine-2-carboxylic acid](/img/structure/B2479838.png)

![4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2479843.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2479850.png)

![[(2,4-Difluorophenyl)sulfonyl]acetonitrile](/img/structure/B2479852.png)

![3-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2479855.png)

![2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B2479859.png)